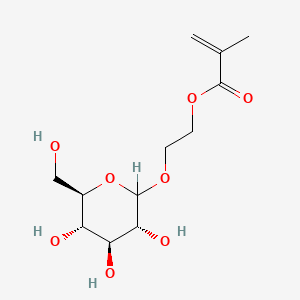

2-Methacryloxyethyl D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methacryloxyethyl D-glucopyranoside is a useful research compound. Its molecular formula is C12H20O8 and its molecular weight is 292.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Methacryloxyethyl D-glucopyranoside (MEG) is a synthetic glycosyl methacrylate characterized by its unique structure, which includes a methacryloxyethyl group attached to a D-glucopyranoside moiety. This compound has garnered attention for its promising biological activities, particularly in the fields of biomaterials and drug delivery systems. This article will explore its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₂₀O₈

- Molecular Weight : 292.28 g/mol

The synthesis of MEG typically involves several steps that include the polymerization of the methacrylate group, which can be initiated through thermal or photoinitiators. This polymerization allows for the formation of complex glycopolymers that can be tailored for specific biomedical applications .

Biological Activity

The biological activity of MEG is primarily attributed to its ability to form biocompatible polymers that interact favorably with biological systems. Key areas of research include:

- Biocompatibility : MEG-based polymers demonstrate excellent biocompatibility, supporting cell adhesion and proliferation while minimizing inflammatory responses. This property is crucial for applications in tissue engineering and biomedical implants .

- Drug Delivery Systems : Polymers derived from MEG have shown potential in drug delivery applications due to their hydrophilic nature and ability to form hydrogels. These properties facilitate controlled drug release, making them suitable for therapeutic applications .

- Anticoagulant Properties : MEG has been reported to inhibit coagulation by interfering with clotting factors, which may be beneficial in managing conditions associated with excessive clotting .

MEG's mechanisms of action can be summarized as follows:

- Polymerization : The methacrylate group undergoes free radical polymerization, forming long-chain polymers that can encapsulate drugs or act as scaffolds for cell growth.

- Bioconjugation : The glycosyl moiety allows MEG to serve as a linker molecule, facilitating the attachment of biomolecules through specific interactions with proteins or antibodies .

- Inhibition of Coagulation : By interacting with clotting factors, MEG disrupts the blood coagulation cascade, thereby reducing clot formation .

Applications

The diverse applications of MEG are highlighted in the following table:

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Utilizes hydrophilic properties for controlled release of therapeutic agents. |

| Tissue Engineering | Forms scaffolds that promote cell adhesion and proliferation while minimizing inflammation. |

| Anticoagulant Agents | Serves as a potential agent to prevent excessive clotting in cardiovascular diseases. |

| Biosensing | Used in glucose-responsive materials for diabetes management through specific interactions with lectins. |

Case Studies

- Glucose-Responsive Hydrogels : Research has demonstrated the development of glucose-sensitive hydrogels incorporating MEG for controlled insulin delivery. These hydrogels exhibited sustained insulin release over several days, showing promise for diabetes management .

- Antifouling Properties : A study reported that glycopolymer brushes synthesized from MEG significantly reduced non-specific protein adsorption compared to uncoated surfaces, indicating potential applications in biomedical devices where biofouling is a concern .

- Polymer Architecture : The synthesis of well-defined glycopolymers using MEG has been explored, showcasing their ability to bind specifically to proteins like Concanavalin A (Con A), which is crucial for targeting therapies and diagnostics .

Propriétés

IUPAC Name |

2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQRLZZWFINMDP-BGNLRFAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927559 |

Source

|

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132153-84-5 |

Source

|

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.